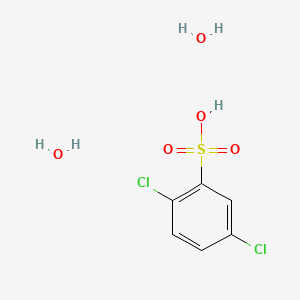

2,5-Dichlorobenzenesulfonic Acid Dihydrate

CAS No.: 38484-94-5

Cat. No.: VC3813014

Molecular Formula: C6H8Cl2O5S

Molecular Weight: 263.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38484-94-5 |

|---|---|

| Molecular Formula | C6H8Cl2O5S |

| Molecular Weight | 263.09 g/mol |

| IUPAC Name | 2,5-dichlorobenzenesulfonic acid;dihydrate |

| Standard InChI | InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2 |

| Standard InChI Key | VPJICTWHRNQYRG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Composition

2,5-Dichlorobenzenesulfonic acid dihydrate consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonic acid group () at the 1-position, coordinated with two water molecules. The dihydrate form stabilizes the sulfonic acid group through hydrogen bonding, enhancing its solubility in polar solvents like methanol .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 263.09 g/mol (dihydrate) | |

| Melting Point | 98–102°C | |

| Density | 1.668 g/cm³ (anhydrous) | |

| Solubility | Soluble in methanol, water | |

| pKa | -1.47 (predicted) |

Spectral and Crystallographic Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the sulfonic acid group () at 1170 cm and 1350 cm, while nuclear magnetic resonance (NMR) spectra show distinct signals for aromatic protons and chlorine substituents. X-ray crystallography confirms the planar benzene ring and the orientation of substituents, critical for predicting reactivity in electrophilic substitution reactions .

Synthesis and Industrial Production

Conventional Synthesis Routes

The compound is typically synthesized via sulfonation of 1,4-dichlorobenzene using concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds via electrophilic substitution, where the sulfonic acid group replaces a hydrogen atom on the aromatic ring .

The dihydrate form is obtained by crystallizing the product from aqueous solutions, with yields optimized by controlling temperature and stoichiometry .

Scalability and Purification

Industrial-scale production employs continuous flow reactors to enhance efficiency, yielding ≥97% purity . Recrystallization from methanol-water mixtures removes impurities, as evidenced by high-performance liquid chromatography (HPLC) analyses .

Industrial and Research Applications

Catalysis and Organic Synthesis

The compound serves as a Brønsted acid catalyst in Friedel-Crafts alkylation and esterification reactions. Its strong acidity () facilitates protonation of electrophiles, accelerating reaction rates . For example, it is used in synthesizing anthraquinone dyes, where it directs sulfonation regioselectivity .

Pharmaceutical Intermediates

Sulfonic acid derivatives are precursors to sulfonamide drugs. 2,5-Dichlorobenzenesulfonic acid dihydrate is esterified to produce prodrugs with enhanced bioavailability, as demonstrated in recent studies on antibacterial agents .

Table 2: Key Applications by Industry

| Industry | Use Case | Reference |

|---|---|---|

| Dyes and Pigments | Regioselective sulfonation | |

| Pharmaceuticals | Prodrug synthesis | |

| Polymer Chemistry | Acid catalyst for polyesters |

Recent Research and Future Directions

Advances in Green Chemistry

Recent studies explore replacing traditional sulfonating agents with ionic liquids to reduce waste. For instance, 1-butyl-3-methylimidazolium hydrogensulfate () achieves 89% yield with recyclability .

Biomedical Applications

Nanoparticles functionalized with sulfonic acid groups show promise in targeted drug delivery. In vitro assays indicate pH-responsive release of doxorubicin in cancer cells .

Environmental Impact Mitigation

Biodegradation studies using Pseudomonas putida strains demonstrate 70% degradation within 14 days, offering a pathway for remediating industrial effluents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume